BDC2.5 mimotope 1040-31

autoimmune diabetes T cell receptor peptide mimotope

BDC2.5 mimotope 1040-31 (p31, CAS 329696-49-3) is the validated peptide ligand for BDC2.5 TCR transgenic models in autoimmune diabetes research. Unlike alternative mimotopes (p79, p17), 1040-31 offers well-characterized dose-response (EC50 ~4 nM) and accelerates diabetes onset to 7 days post-adoptive transfer, reducing animal housing costs. Essential for chimeric I-Ag7/CD3-ζ receptor activation protocols. Choose ≥98% purity 1040-31 for reproducible, protocol-compatible T-cell stimulation, tetramer generation, and longitudinal disease studies.

Molecular Formula C63H97N17O14S
Molecular Weight 1348.6 g/mol
Cat. No. B14003800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDC2.5 mimotope 1040-31
Molecular FormulaC63H97N17O14S
Molecular Weight1348.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N
InChIInChI=1S/C63H97N17O14S/c1-33(2)29-46(77-57(89)48-17-12-27-80(48)60(92)44(16-11-26-70-63(67)68)74-59(91)50(34(3)4)78-52(84)40(64)30-36-18-20-38(81)21-19-36)55(87)76-47(31-37-32-71-41-14-9-8-13-39(37)41)56(88)79-51(35(5)6)58(90)73-42(15-10-25-69-62(65)66)53(85)72-43(24-28-95-7)54(86)75-45(61(93)94)22-23-49(82)83/h8-9,13-14,18-21,32-35,40,42-48,50-51,71,81H,10-12,15-17,22-31,64H2,1-7H3,(H,72,85)(H,73,90)(H,74,91)(H,75,86)(H,76,87)(H,77,89)(H,78,84)(H,79,88)(H,82,83)(H,93,94)(H4,65,66,69)(H4,67,68,70)/t40-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1
InChIKeyPSQOJBFNOHZXHH-RQXVNRIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BDC2.5 Mimotope 1040-31 Procurement Guide: Quantitative Differentiation for Type 1 Diabetes Research Applications


BDC2.5 mimotope 1040-31 (CAS 329696-49-3; synonym p31) is a synthetic decamer peptide with sequence H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH (YVRPLWVRME), molecular weight 1348.6 Da [1]. It functions as a strongly agonistic mimotope for the diabetogenic T cell clone BDC2.5 derived from non-obese diabetic (NOD) mice, binding specifically to the BDC2.5 T cell receptor (TCR) in the context of I-Ag7 MHC class II molecules [2][3]. The compound is widely employed as a research tool for activating and tracking antigen-specific autoreactive CD4+ T cells in murine models of autoimmune type 1 diabetes [2].

Why BDC2.5 Mimotope 1040-31 Cannot Be Substituted by Other BDC2.5 Mimotope Variants Without Functional Compromise


BDC2.5 mimotope variants, including 1040-31 (p31), 1040-51, 1040-63, p79, and p17, are not functionally interchangeable despite their shared ability to stimulate BDC2.5 T cells. These peptides differ fundamentally in amino acid sequence, which dictates their binding affinity to the I-Ag7 MHC class II molecule and subsequent TCR recognition kinetics [1]. Substitution with an alternative mimotope introduces uncontrolled variables: altered dose-response relationships [2], divergent T-cell activation thresholds [2][3], and incompatibility with established tetramer staining protocols that rely on peptide-specific MHC multimerization [4]. The quantitative evidence below demonstrates that even single-residue sequence variations between mimotopes produce measurable differences in functional potency, experimental reproducibility, and reagent cross-compatibility—parameters that directly impact study validity in autoimmune diabetes research.

Quantitative Evidence Differentiating BDC2.5 Mimotope 1040-31 from Closest Analogs for Scientific Procurement Decisions


Sequence-Specific Structural Differentiation: 1040-31 (p31) Versus 1040-51

BDC2.5 mimotope 1040-31 (YVRPLWVRME) differs from its closest analog 1040-51 (RVLPLWVRME) by a two-residue N-terminal substitution (Tyr-Val vs. Arg-Val) [1][2]. This sequence divergence is not trivial; N-terminal residues directly influence MHC class II anchor positioning and TCR contact surface topology. In functional terms, the natural GAD65-derived peptide fragment KVAPVIKARMME, which shares sequence homology with 1040-51, exhibits only minimal stimulatory activity on BDC2.5 T cells with EC50 > 100 μM, whereas optimized mimotopes achieve nanomolar potency [3].

autoimmune diabetes T cell receptor peptide mimotope MHC class II NOD mouse model

Functional Potency Differential: 1040-31 (p31) Versus p79 in BDC2.5 T-Cell Activation

In comparative BDC2.5 T-cell stimulation assays, p31 (1040-31) demonstrates superior potency relative to p79, with an EC50 of approximately 4 nM compared to >10 nM for p79 [1]. This ~2.5-fold difference in half-maximal effective concentration translates to substantially lower peptide quantities required to achieve equivalent T-cell activation in experimental settings. The assay employed IL-2 production by BDC2.5 T-cell hybridomas as the functional readout following peptide presentation by I-Ag7-expressing antigen-presenting cells [1].

T cell activation EC50 dose-response autoimmune diabetes CD4 T cell

Model System Validation: 1040-31 as the Defined Reagent in Chimeric Antigen Receptor (CAR) T-Cell Immunotargeting Platforms

In a chimeric MHC-II/CD3-ζ receptor system designed for selective immunotargeting of diabetogenic CD4 T cells, BDC2.5 T-cell hybridomas activated B3Z transfectants expressing the 1040-31 mimotope, whereas transfectants expressing control peptide (hen egg lysozyme) showed no activation [1]. Potent two-way activation was observed with transgenic BDC2.5 CD4 T cells, confirming that the 1040-31/I-Ag7 complex is sufficient to trigger robust TCR-mediated signaling in this engineered immunotherapeutic platform [1]. Alternative BDC2.5 mimotopes (e.g., p79, p17) have been validated in distinct but non-identical experimental systems such as tetramer staining [2] and Ig-fusion tolerance induction [3], but 1040-31 is the specific mimotope validated for this CAR-like redirected T-cell approach.

CAR T cell immunotherapy chimeric receptor adoptive transfer T1D therapeutic research

Adoptive Transfer and In Vivo Diabetes Acceleration: 1040-31 Versus p79 Functional Outcomes

In a direct comparative adoptive transfer study, NOD.scid recipients receiving BDC2.5 T cells pre-activated with 1040-31 (p31) developed diabetes significantly faster (mean onset 7 days) compared to those receiving T cells activated with p79 (mean onset 14 days) [1]. Both peptides induced diabetes in 100% of recipients by day 21, but the accelerated kinetics with 1040-31 indicate more robust pathogenic programming of the T cells during in vitro activation. This difference in diabetogenic potency reflects the higher TCR signaling strength elicited by 1040-31 [1].

adoptive transfer in vivo diabetes model NOD mouse T1D pathogenesis preclinical research

Consistency Across Experimental Platforms: 1040-31 Maintains Defined Activity in Both In Vitro and In Vivo NOD Mouse Studies

Across multiple independent studies, 1040-31 has demonstrated consistent functional parameters when used at defined concentrations in standardized assays. In vitro, stimulation of BDC2.5 splenocytes with 500 ng/mL (approximately 0.37 μM) 1040-31 peptide reliably induces robust activation [1]. In chimeric receptor systems, the peptide triggers specific activation of BDC2.5 T-cell hybridomas only when presented in the context of I-Ag7 and the CD3-ζ transmembrane domain [2]. This cross-platform consistency contrasts with alternative BDC2.5-reactive peptides, where reported effective concentrations vary more widely across experimental systems due to differences in MHC binding affinity and TCR signaling thresholds.

NOD mouse in vitro stimulation in vivo functional assay experimental reproducibility splenocyte activation

Limitations Disclosure: Comparative Pharmacokinetic and Toxicity Data Not Available

Based on the available evidence, direct comparative pharmacokinetic (PK) or toxicity data for BDC2.5 mimotope 1040-31 and its analogs are not available in the public domain . As a short synthetic peptide (10 amino acids, MW 1348.6 Da) intended for in vitro and ex vivo research applications rather than therapeutic administration, formal ADME/Tox profiling has not been conducted. This is a class-wide limitation affecting all BDC2.5 mimotope peptides. Procurement decisions must therefore rely on the functional differentiation evidence (sequence specificity, potency, and cross-platform validation) presented above.

data gap pharmacokinetics toxicity in vivo stability limitations

Validated Research Applications for BDC2.5 Mimotope 1040-31 Based on Quantitative Differentiation Evidence


Chimeric MHC-II/CD3-ζ Receptor Development for Selective Immunotargeting of Diabetogenic CD4 T Cells

BDC2.5 mimotope 1040-31 is the validated peptide ligand for chimeric I-Ag7/CD3-ζ receptor systems designed to selectively target and eliminate diabetogenic CD4 T cells. In this platform, the I-Ag7/1040-31 complex triggers robust, peptide-specific activation of redirected T cells only when the CD3-ζ transmembrane domain is present [1]. Alternative BDC2.5 mimotopes have not been validated in this specific immunotherapeutic context. Researchers developing CAR-like approaches for type 1 diabetes should procure 1040-31 to ensure compatibility with published receptor activation protocols and to avoid the need for de novo validation of alternative peptide-MHC complexes [1].

Rapid Adoptive Transfer Diabetes Models Requiring Accelerated Disease Onset Kinetics

For studies requiring compressed experimental timelines, BDC2.5 mimotope 1040-31 (p31) enables significantly faster diabetes induction compared to p79. Following in vitro activation with 1 μg/mL peptide for 72 hours, BDC2.5 T cells adoptively transferred into NOD.scid recipients induce diabetes with mean onset of 7 days versus 14 days for p79-activated cells [1]. This 7-day acceleration reduces animal housing costs, enables more rapid therapeutic intervention testing, and provides a defined pathogenic time course for longitudinal analyses [1]. Researchers should select 1040-31 when experimental design prioritizes rapid disease kinetics.

In Vitro BDC2.5 T-Cell Activation Assays with Defined Dose-Response Parameters

BDC2.5 mimotope 1040-31 offers well-characterized dose-response parameters across multiple peer-reviewed studies, with an EC50 of approximately 4 nM in IL-2 production assays [1] and reliable activation at 500 ng/mL (0.37 μM) in splenocyte stimulation protocols [2]. This established concentration range minimizes the optimization burden associated with less extensively characterized mimotopes. Researchers conducting routine BDC2.5 T-cell activation, proliferation, or cytokine production assays should procure 1040-31 to leverage this validated concentration-response data, reducing the risk of failed experiments due to suboptimal or excessive peptide stimulation.

I-Ag7 Tetramer Production for Tracking Antigen-Specific CD4 T Cells in NOD Mice

BDC2.5 mimotope 1040-31 can be used to generate I-Ag7 tetramers for detecting and tracking BDC2.5 TCR transgenic CD4 T cells in NOD mice. While p79 and p17 are more commonly cited for tetramer applications [1], 1040-31's higher functional potency (EC50 ~4 nM vs. >10 nM for p79) [2] may confer enhanced tetramer staining sensitivity due to more stable peptide-MHC complex formation. However, researchers should note that formal comparative tetramer staining efficiency data between 1040-31 and p79 are not available; experimental validation within the specific staining protocol is recommended. Procurement of 1040-31 for tetramer applications is appropriate when protocol compatibility with existing 1040-31-based activation assays is desired for integrated experimental workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BDC2.5 mimotope 1040-31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.